molecular formula C8H16N2O3 B168706 (2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid CAS No. 17136-26-4

(2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid

Cat. No.: B168706
CAS No.: 17136-26-4
M. Wt: 188.22 g/mol
InChI Key: DVIZUEAPVZZYCO-ZETCQYMHSA-N
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Description

(2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid is a non-proteogenic amino acid derivative that serves as a crucial building block in synthetic organic chemistry and peptide research. This compound features a valine core ((2S)-3-methylbutanoic acid) with a 3-aminopropanoyl side chain, making it a valuable synthon for introducing structural diversity into peptides. Its primary research application is in the solid-phase peptide synthesis (SPPS) of peptide nucleic acid (PNA) oligomers, where it functions as a linker or a modified backbone unit, facilitating the connection between the PNA oligomer and solid supports or other functional molecules [https://www.pnas.org/doi/10.1073/pnas.95.11.6107]. The 3-aminopropanoylamino group provides a reactive primary amine that can be further functionalized or used for conjugation, while the stereochemistry of the valine-derived alpha-carbon ensures chiral integrity in the resulting constructs. Researchers utilize this compound to develop novel PNA probes for genetic diagnostics, biosensors, and antisense therapeutics, leveraging PNAs' high binding affinity and resistance to enzymatic degradation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(2)7(8(12)13)10-6(11)3-4-9/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIZUEAPVZZYCO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316245
Record name β-Alanyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17136-26-4
Record name β-Alanyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17136-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Alanyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid typically involves the use of amino acid derivatives and specific reagents to introduce the desired functional groups. One common method involves the protection of the amino group, followed by the introduction of the 3-aminopropanoyl group through a coupling reaction. The reaction conditions often include the use of coupling agents such as carbodiimides and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of (2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in biochemical pathways and its interactions with enzymes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.

    Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 3-Methylbutanoic Acid Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Substituent at C2 Molecular Formula Molecular Weight (g/mol) Key Features Evidence Source
(2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid 3-aminopropanoylamino C₈H₁₅N₂O₃ 187.22 Primary amine, β-alanine linkage, moderate polarity Synthesized in peptide coupling reactions
(2S)-2-(2-aminoacetylamino)-3-methylbutanoic acid (Gly-Val dipeptide) 2-aminoacetylamino (glycine) C₇H₁₃N₂O₃ 173.19 Shorter peptide chain (Gly-Val), higher polarity due to glycine Used in dipeptide studies
(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoic acid Dimethylcarbamoylamino C₈H₁₅N₂O₃ 187.22 Tertiary amide, reduced basicity, increased lipophilicity Studied for enzyme inhibition
(2S)-2-(cyclohexyl(phenyl)methylamino)-3-methylbutanoic acid Cyclohexyl(phenyl)methylamino C₁₉H₂₇NO₂ 301.43 Bulky aromatic substituent, high steric hindrance, low solubility Synthesized for chiral catalyst applications
Valylvaline (2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-methylbutanoic acid Valine residue C₁₀H₂₀N₂O₃ 216.28 Dipeptide (Val-Val), zwitterionic at physiological pH Involved in peptide metabolism
Key Observations:
  • Substituent Effects: The 3-aminopropanoyl group in the target compound provides a balance between hydrophilicity (due to the primary amine) and steric accessibility, unlike bulkier analogues like (2S)-2-(cyclohexyl(phenyl)methylamino)-3-methylbutanoic acid, which exhibit reduced solubility .
  • Biological Relevance : Valylvaline (Val-Val) shares a peptide backbone but lacks the β-alanine linkage, leading to distinct metabolic pathways and hydrogen-bonding patterns .
  • Chemical Reactivity : The dimethylcarbamoyl derivative () is less reactive in nucleophilic reactions due to its tertiary amide, whereas the target compound’s primary amine can participate in conjugation or crosslinking reactions .

Functional Group Variations

Amino vs. Carbamoyl Substitutions
  • Primary Amine (Target Compound) : Enhances solubility in aqueous media and enables participation in acid-base reactions. This contrasts with carbamoyl derivatives (e.g., dimethylcarbamoyl in ), which are more lipophilic and resistant to enzymatic hydrolysis .
  • Aromatic vs.
Peptide Linkages
  • β-Alanine vs. In contrast, α-linked dipeptides like Gly-Val () adopt more compact conformations .

Biological Activity

(2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid, also known as a derivative of amino acids, has garnered attention in biological research due to its potential therapeutic applications. This compound is structurally related to amino acids and exhibits unique biological activities that warrant detailed exploration.

Chemical Structure and Properties

The chemical structure of (2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid can be represented as follows:

  • IUPAC Name : (2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid
  • CAS Number : 17136-26-4
  • Molecular Formula : C₇H₁₄N₂O₂

The compound features an amine group, which contributes to its biological activity, particularly in enzyme interactions and metabolic processes.

The biological activity of (2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid is primarily mediated through its interaction with various biological macromolecules, including enzymes and receptors. It may act as a substrate or inhibitor, influencing metabolic pathways and cellular functions. The mechanism often involves:

  • Binding to Enzymes : The compound can interact with the active sites or allosteric sites of enzymes, altering their activity.
  • Modulation of Signaling Pathways : It may influence various signaling pathways by acting on specific receptors or secondary messengers.

1. Antioxidant Properties

Research indicates that (2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is significant in preventing cellular damage associated with various diseases.

2. Neuroprotective Effects

Studies have suggested that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to stabilize neuronal function and promote cell survival under stress conditions.

3. Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties, showing potential in reducing inflammation markers in various biological systems. This effect could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindingsReference
Study on NeuroprotectionDemonstrated that (2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid protects neurons from apoptosis induced by oxidative stress.
Investigation of Antioxidant ActivityFound that the compound significantly reduces reactive oxygen species (ROS) in vitro, indicating strong antioxidant capacity.
Assessment of Anti-inflammatory EffectsShowed a decrease in pro-inflammatory cytokines in animal models treated with the compound.

Comparative Analysis with Similar Compounds

To understand the unique properties of (2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid, a comparison with similar compounds can be insightful:

CompoundStructure SimilarityBiological Activity
L-LeucineSimilar backbone structureEssential amino acid involved in protein synthesis
L-ValineBranched-chain amino acidSupports muscle metabolism and energy production
L-IsoleucineAnother branched-chain amino acidInvolved in hemoglobin formation

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